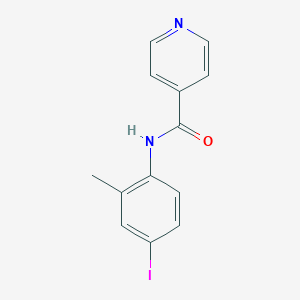![molecular formula C18H15FNO+ B271368 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as FMISO or 18F-FMISO, and it is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging. The purpose of
Wirkmechanismus
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reduction of the nitro group to a nitroso group in hypoxic cells. This reduction is catalyzed by enzymes that are upregulated in hypoxic conditions. The resulting nitroso group is then trapped by intracellular macromolecules, leading to the accumulation of the compound in hypoxic cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. The compound accumulates in hypoxic cells, which allows for the detection of hypoxic regions in tumors. This information can be used to guide treatment decisions, as hypoxic cells are often resistant to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in lab experiments include its high specificity for hypoxic cells and its ability to provide information on tumor oxygenation. The limitations of using this compound include the need for PET imaging equipment and the fact that it only provides information on hypoxia in solid tumors.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in scientific research. One direction is the development of new radiopharmaceutical agents that can target other characteristics of tumors, such as angiogenesis or glucose metabolism. Another direction is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to provide more comprehensive information on tumor characteristics. Finally, the use of this compound in clinical trials to guide treatment decisions is an important future direction for research in this field.
Conclusion:
In conclusion, this compound is a unique compound that has been widely used in scientific research as a radiopharmaceutical agent for PET imaging. Its ability to detect hypoxic regions in tumors has important implications for the treatment of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this field is needed to fully understand the potential of this compound for clinical use.
Synthesemethoden
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with methyl iodide to obtain this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium has been used in scientific research as a radiopharmaceutical agent for PET imaging. This compound is used to detect hypoxia in cancer cells, which is a common characteristic of solid tumors. The compound is taken up by cells in proportion to the oxygen concentration, and it accumulates in hypoxic cells. This allows for the detection of hypoxic regions in tumors, which can be used to guide treatment decisions.
Eigenschaften
Molekularformel |
C18H15FNO+ |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(3-methylisoquinolin-2-ium-2-yl)ethanone |
InChI |
InChI=1S/C18H15FNO/c1-13-10-15-4-2-3-5-16(15)11-20(13)12-18(21)14-6-8-17(19)9-7-14/h2-11H,12H2,1H3/q+1 |
InChI-Schlüssel |
WVUNERNQJMVGAD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)